3-Pyridyloxytetrafluorobromoethane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridyloxytetrafluorobromoethane typically involves the reaction of 3-pyridyl alcohol with tetrafluoroethylene and bromine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a palladium complex, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 3-Pyridyloxytetrafluorobromoethane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridyl ketones or aldehydes.
Reduction Reactions: Reduction of the compound can lead to the formation of pyridyl alcohols or amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under mild conditions.
Major Products Formed:
- Substitution reactions yield various pyridyl derivatives.
- Oxidation reactions produce pyridyl ketones or aldehydes.
- Reduction reactions result in pyridyl alcohols or amines .
Scientific Research Applications
3-Pyridyloxytetrafluorobromoethane has a wide range of applications in scientific research:
Biology: The compound is employed in the synthesis of bioactive molecules, including potential drug candidates, due to its ability to modify biological targets.
Medicine: Research into its use in medicinal chemistry focuses on developing new pharmaceuticals with improved pharmacokinetic properties.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 3-Pyridyloxytetrafluorobromoethane involves its interaction with specific molecular targets, leading to the modification of their chemical structure and function. The compound’s fluoroalkyl group can form strong bonds with various biomolecules, altering their activity and stability. This interaction can affect signaling pathways and enzymatic processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
- 3-(Trifluoromethyl)pyridine
- 2,3,4,5-Tetrafluorobromobenzene
- 3-Pyridyloxytrifluoromethane
Comparison: 3-Pyridyloxytetrafluorobromoethane is unique due to its combination of a pyridine ring and a tetrafluorobromoethane moiety. This structure imparts distinct chemical properties, such as high reactivity and stability, which are not observed in similar compounds. For example, 3-(Trifluoromethyl)pyridine lacks the bromine atom, resulting in different reactivity patterns. Similarly, 2,3,4,5-Tetrafluorobromobenzene does not possess the pyridine ring, limiting its applications in biological research .
Properties
IUPAC Name |
3-(2-bromo-1,1,2,2-tetrafluoroethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF4NO/c8-6(9,10)7(11,12)14-5-2-1-3-13-4-5/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFTYQNQBJQMNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC(C(F)(F)Br)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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